molecular formula C24H30ClN3O4S B11333037 {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone

{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11333037
M. Wt: 492.0 g/mol
InChI Key: LVJQFTTUBKIFGT-UHFFFAOYSA-N
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Description

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine ring, and functional groups such as a methanesulfonyl group and a methoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with piperidine to form 1-(2-chlorobenzyl)piperidine. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. The resulting compound is further reacted with 4-(2-methoxyphenyl)piperazine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyl or sulfonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of corresponding acids or alcohols.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs.

Scientific Research Applications

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes or receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.

    Medicine: The compound’s potential pharmacological properties are investigated for the treatment of various diseases. It may exhibit activity against specific biological pathways or targets, making it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings. Its chemical properties can be exploited to enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of a particular enzyme, resulting in the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE: This compound has a similar structure but with a dimethylphenyl group instead of a methoxyphenyl group. The presence of different substituents can lead to variations in chemical reactivity and biological activity.

    1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-HYDROXYPHENYL)PIPERAZINE: This compound contains a hydroxyphenyl group, which can introduce additional hydrogen bonding interactions and affect the compound’s properties.

    1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE: The presence of a fluorophenyl group can influence the compound’s electronic properties and its interactions with biological targets.

The uniqueness of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H30ClN3O4S

Molecular Weight

492.0 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H30ClN3O4S/c1-32-23-9-5-4-8-22(23)26-14-16-27(17-15-26)24(29)19-10-12-28(13-11-19)33(30,31)18-20-6-2-3-7-21(20)25/h2-9,19H,10-18H2,1H3

InChI Key

LVJQFTTUBKIFGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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